Dimethyl tetrasulfide (DMTeS) is a volatile organic polysulfide characterized by a linear chain of four sulfur atoms flanked by two methyl groups. In industrial and advanced laboratory settings, it is primarily procured as a high-density sulfur donor, a low-temperature sulfiding agent for metal catalysts, and a potent radical initiator. Compared to more common analogs like dimethyl disulfide (DMDS), DMTeS offers a significantly higher sulfur-to-carbon ratio and substantially weaker sulfur-sulfur bonds [1]. These baseline properties make it highly reactive under both thermal and photochemical conditions, driving its selection in specialized chemical synthesis, agricultural formulations, and pharmaceutical research targeting reactive oxygen species (ROS)-mediated apoptosis [2].
Substituting DMTeS with the industry-standard dimethyl disulfide (DMDS) or dimethyl trisulfide (DMTS) fundamentally alters reaction kinetics and process requirements. DMDS possesses a robust central S-S bond (~73 kcal/mol) that requires high temperatures for homolytic cleavage, making it unsuitable for low-temperature catalyst sulfidation or heat-sensitive substrates [1]. While DMTS is more reactive, DMTeS exhibits an even weaker central S-S bond (~36 kcal/mol) and decomposes photochemically nearly 20 times faster [2]. Furthermore, in biological assays, lower-order sulfides fail to match the potent ROS generation and caspase-3 activation exhibited by DMTeS[3]. Consequently, replacing DMTeS with shorter-chain sulfides results in incomplete sulfidation, higher energy demands, or diminished biological efficacy.
The thermal reactivity of organic polysulfides is governed by their central bond strength. DMTeS features a central S-S bond dissociation energy of approximately 36 kcal/mol. In contrast, the central bond of DMTS is roughly 45 kcal/mol, and the S-S bond in the industry-standard DMDS is approximately 73 kcal/mol [1]. This exceptionally low bond energy allows DMTeS to undergo homolytic cleavage at significantly lower temperatures than its shorter-chain counterparts.
| Evidence Dimension | Central S-S bond dissociation energy |
| Target Compound Data | ~36 kcal/mol |
| Comparator Or Baseline | ~45 kcal/mol (DMTS) and ~73 kcal/mol (DMDS) |
| Quantified Difference | 20% lower bond energy than DMTS; >50% lower than DMDS |
| Conditions | Thermochemical bond analysis |
Enables low-temperature radical generation and catalyst sulfidation, reducing energy costs and preventing thermal degradation of sensitive substrates.
DMTeS exhibits extreme sensitivity to ultraviolet and solar irradiation compared to closely related polysulfides. In oxic aqueous solutions exposed to solar radiation, the photochemical half-life of DMTeS is 2.1 ± 0.6 seconds. Under identical conditions, DMTS and DMDS demonstrate half-lives of 40 ± 4 seconds and 43 ± 13 seconds, respectively [1]. This rapid degradation indicates that DMTeS is highly efficient at generating reactive sulfur radicals photochemically.
| Evidence Dimension | Photochemical half-life under solar irradiation |
| Target Compound Data | 2.1 ± 0.6 seconds |
| Comparator Or Baseline | 40 ± 4 seconds (DMTS) |
| Quantified Difference | ~19x faster photochemical decomposition than DMTS |
| Conditions | Oxic aqueous solution, solar elevation angle of 90° |
Ideal for ultra-fast, UV-triggered photopolymerization or synthesis, while strictly dictating the need for opaque, light-proof packaging during procurement and storage.
In comparative in vitro studies assessing the biological activity of dimethyl sulfides, DMTeS demonstrates the highest potency for inducing apoptosis. When tested on human leukemia Jurkat and HL-60 cell lines at 20 μM concentrations for 24 hours, the viability-reducing effect followed the strict order of Me2S4 (DMTeS) > Me2S3 (DMTS) > Me2S2 (DMDS) [1]. DMTeS significantly outperformed the others in triggering intracellular reactive oxygen species (ROS) production and caspase-3 activation.
| Evidence Dimension | Cytotoxicity / Apoptosis induction ranking |
| Target Compound Data | Highest potency (Me2S4) |
| Comparator Or Baseline | Lower potency (Me2S3, Me2S2) |
| Quantified Difference | Ranked #1 in ROS production and viability reduction among the series at 20 μM |
| Conditions | Jurkat and HL-60 human leukemia cell lines, 24h exposure |
Establishes DMTeS as the optimal baseline polysulfide for researchers screening organosulfur compounds for anti-cancer drug development.
For industrial applications requiring a sulfur donor, the mass fraction of active sulfur is a key procurement metric. DMTeS (C2H6S4) contains approximately 81.0% sulfur by weight. In comparison, the industry-standard sulfiding agent DMDS (C2H6S2) contains only 68.1% sulfur by weight [1]. This higher sulfur density means that a lower molar volume of DMTeS is required to deliver an equivalent amount of reactive sulfur to a system.
| Evidence Dimension | Sulfur mass fraction (% by weight) |
| Target Compound Data | 81.0% (DMTeS) |
| Comparator Or Baseline | 68.1% (DMDS) |
| Quantified Difference | ~12.9 percentage points higher sulfur density |
| Conditions | Standard stoichiometric calculation based on molecular weight |
Reduces the total volume of volatile, odorous reagents required for large-scale sulfidation processes, optimizing transport and handling logistics.
Directly leveraging its low 36 kcal/mol bond energy, DMTeS is the preferred agent for sulfiding hydrotreating catalysts where high temperatures would cause sintering or degradation. It initiates sulfidation at lower thermal thresholds than DMDS [1].
Benefiting from its rapid 2.1-second photochemical half-life, DMTeS serves as an ultra-fast radical initiator in specialized photopolymerization and photochemical organic synthesis, vastly outperforming DMTS under solar or UV irradiation [2].
Driven by its superior ability to induce ROS-mediated caspase-3 activation compared to DMDS and DMTS, DMTeS is utilized as a highly active model compound in the development of polysulfide-based cancer therapeutics [3].
Capitalizing on its 81% sulfur mass fraction, DMTeS is selected over DMDS in agricultural and chemical formulations where maximizing the active sulfur payload while minimizing the overall solvent or reagent volume is critical for logistics [4].
Irritant